enkephalinamide-Leu, Ala(2)-

Vue d'ensemble

Description

Enkephalinamide-Leu, Ala(2)- is a synthetic oligopeptide belonging to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds. Enkephalinamide-Leu, Ala(2)- is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It has been identified in human blood .

Méthodes De Préparation

The preparation of enkephalinamide-Leu, Ala(2)- involves chemical-enzymatic incorporation of D-amino acids into peptides. A synthetic scheme for (D-Ala’,D-Leu’)enkephalinamide is used, and the strategy for preparation of (D-Ala2,Leu5)-, (Ala’,D-LeuS)- and (Ala2,Leu5)enkephalinamides is strictly identical . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct incorporation of amino acids.

Analyse Des Réactions Chimiques

Enkephalinamide-Leu, Ala(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific enzymes and controlled pH environments. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Enkephalinamide-Leu, Ala(2)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in neuropharmacology to study its interactions with other compounds, such as taurine, in rats . It has also been investigated for its analgesic properties when delivered intranasally . Additionally, enkephalinamide-Leu, Ala(2)- is used in studies related to its effects on dopamine release from the corpus striatum and its potential therapeutic applications .

Mécanisme D'action

The mechanism of action of enkephalinamide-Leu, Ala(2)- involves its interaction with opioid receptors in the brain. It is an enkephalin analogue and is pharmacologically similar to morphine and S-endorphin. Enkephalinamide-Leu, Ala(2)- is more potent in the induction of analgesia than methionine enkephalin and elicits similar effects to S-endorphin . It interacts with the lipid phase of the membrane receptor surrounding, affecting the surface characteristics and morphology of lipid monolayers .

Comparaison Avec Des Composés Similaires

Enkephalinamide-Leu, Ala(2)- is similar to other enkephalin analogues, such as D-Ala2-Met-enkephalinamide (DAME) and [D-Ala2] Leu-Enkephalinamide. These compounds are also enkephalin analogues and have similar pharmacological properties . enkephalinamide-Leu, Ala(2)- is unique in its specific amino acid sequence and its interactions with lipid monolayers .

Activité Biologique

Enkephalinamide-Leu, Ala(2)-, also known as [D-Ala2]-Leu-enkephalinamide, is a synthetic analog of enkephalins, which are endogenous opioid peptides. This compound exhibits significant biological activity, particularly in the context of pain modulation and receptor binding. The following sections detail its structure, biological effects, receptor interactions, and relevant research findings.

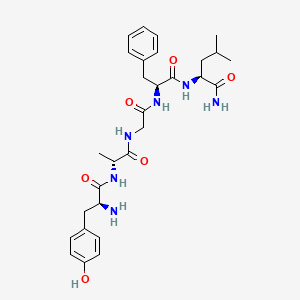

Chemical Structure and Properties

- Molecular Formula : C₃₉H₄₀N₆O₆

- Molecular Weight : 568.664 g/mol

- CAS Number : 65189-64-2

This compound is characterized by a modified amino acid sequence that enhances its stability and binding affinity to opioid receptors, particularly the delta subtype.

Analgesic Effects

Enkephalinamide-Leu, Ala(2)- has been shown to possess potent analgesic properties. It is noted for its ability to penetrate biological membranes effectively due to its lipophilic nature, which contributes to its analgesic efficacy in various models of pain.

- In Vitro Studies : Research indicates that enkephalinamide-Leu, Ala(2)- demonstrates significant corneal permeability in vitro, suggesting potential applications in ocular disease treatments .

- In Vivo Studies : In animal models, subcutaneous administration of this compound has shown enhanced analgesic effects in morphine-dependent animals .

Receptor Binding

Binding studies reveal that enkephalinamide-Leu, Ala(2)- interacts selectively with opioid receptors. Comparisons with other enkephalin analogs indicate that it has a higher binding affinity for mu and delta receptors than some of its counterparts.

- A study demonstrated that the maximum number of binding sites for 3Henkephalinamide was twice that of 3Henkephalinamide. This suggests a stronger interaction with opioid receptors, which is critical for its analgesic activity .

Case Studies and Data Tables

The following table summarizes key findings from various studies on enkephalinamide-Leu, Ala(2)-:

The analgesic effects of enkephalinamide-Leu, Ala(2)- are primarily mediated through its action on opioid receptors. By binding to these receptors, the compound modulates pain perception pathways within the central nervous system.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPERDMXQKOFCQT-JMBSJVKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215494 | |

| Record name | Enkephalinamide-leu, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-64-2 | |

| Record name | Enkephalinamide-leu, ala(2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalinamide-leu, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.